molecular formula C18H21BrO B13870997 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene

1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene

Cat. No.: B13870997
M. Wt: 333.3 g/mol
InChI Key: YWMLUZQOVMKRRT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a bromomethyl group attached to a benzene ring, which is further substituted with a tert-butylphenylmethoxy group. Such compounds are often of interest in organic synthesis and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylphenol and benzyl bromide.

    Ether Formation: The phenol group of 4-tert-butylphenol is reacted with benzyl bromide in the presence of a base (such as potassium carbonate) to form 4-[(4-tert-butylphenyl)methoxy]benzene.

    Bromomethylation: The resulting compound is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the para position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 4-[(4-tert-butylphenyl)methoxy]toluene.

Scientific Research Applications

1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a labeling reagent.

    Medicine: Exploration of its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. The tert-butylphenylmethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-methoxybenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    1-(Chloromethyl)-4-[(4-tert-butylphenyl)methoxy]benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

    4-[(4-tert-Butylphenyl)methoxy]benzaldehyde: Contains an aldehyde group instead of a bromomethyl group, affecting its chemical behavior.

Uniqueness

1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene is unique due to the presence of both the bromomethyl and tert-butylphenylmethoxy groups, which impart distinct reactivity and steric effects. This combination of functional groups makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C18H21BrO

Molecular Weight

333.3 g/mol

IUPAC Name

1-(bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene

InChI

InChI=1S/C18H21BrO/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-11H,12-13H2,1-3H3

InChI Key

YWMLUZQOVMKRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr

Origin of Product

United States

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